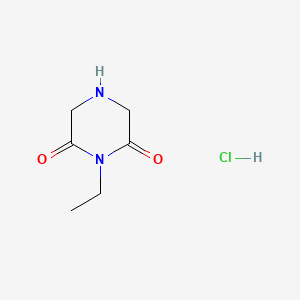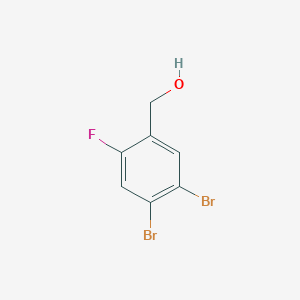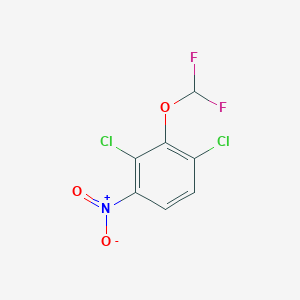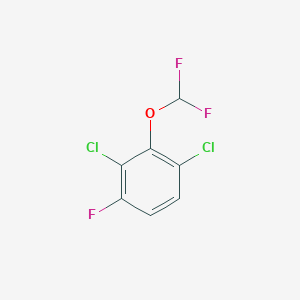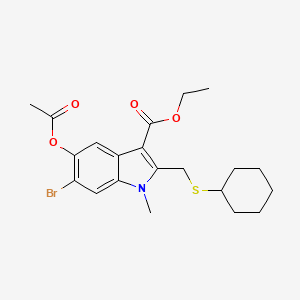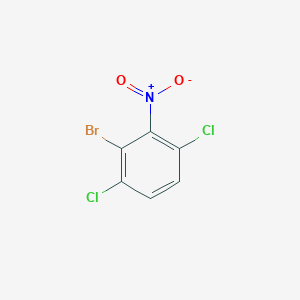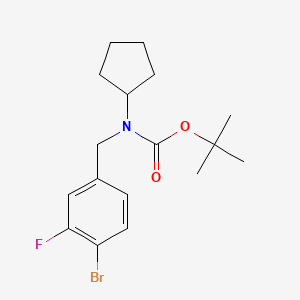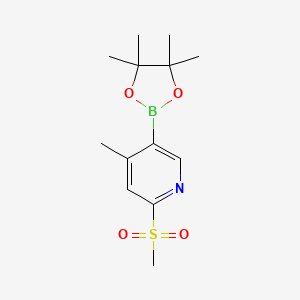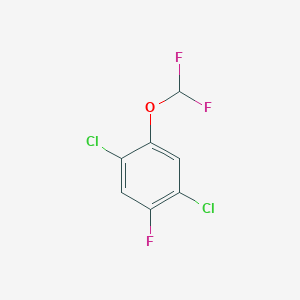
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene (DCFMB) is an organofluorine compound that has a wide range of applications in both organic synthesis and scientific research. It is a versatile building block for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. DCFMB is a colorless liquid with a boiling point of 79.2°C, and is soluble in most organic solvents. It is a relatively stable compound with a low vapor pressure and low toxicity.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, and as a starting material for the synthesis of other organofluorine compounds. In addition, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and in the synthesis of compounds that can be used to study the structure and function of proteins.
Mecanismo De Acción
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a nucleophilic reagent, which means that it can react with other molecules by forming a covalent bond. This reaction is catalyzed by a base, such as sodium dichloroacetate. The reaction proceeds by the formation of a nucleophilic intermediate, which can then attack the electrophilic carbon atom of the target molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a relatively stable compound with a low vapor pressure and low toxicity. It has been shown to be non-toxic in animal studies and has no known adverse effects on humans. It has also been shown to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds. It is relatively stable and has a low vapor pressure, making it easy to handle and store. It is also non-toxic and has no known adverse effects on humans. However, it is not suitable for use in the synthesis of highly reactive compounds, due to its relatively low reactivity.
Direcciones Futuras
In the future, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene could be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and fluorinated polymers. It could also be used to study the structure and function of proteins and to develop new inhibitors of the enzyme acetylcholinesterase. Additionally, further research could be conducted to explore its potential applications in other areas, such as catalysis and materials science.
Propiedades
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-2-6(13-7(11)12)4(9)1-5(3)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGAMRXNZPOESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
